molecular formula C9H15N3O B12988406 (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine

(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine

Cat. No.: B12988406
M. Wt: 181.23 g/mol
InChI Key: PQVKUXJEKKIHHU-YUMQZZPRSA-N
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Description

(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine is a chiral compound featuring a tetrahydrofuran ring substituted with an ethyl-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving dihydroxy compounds.

    Introduction of the Imidazole Group: The imidazole ring can be introduced via nucleophilic substitution reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S,3S) enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be used to modify the imidazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the tetrahydrofuran and imidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-N-oxides, while reduction may lead to tetrahydrofuran derivatives with modified imidazole rings.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may serve as a ligand in the study of enzyme-substrate interactions.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in the design of chiral drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine
  • (2S,3S)-2-(1-Propyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine

Uniqueness

The uniqueness of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-amine

InChI

InChI=1S/C9H15N3O/c1-2-12-5-4-11-9(12)8-7(10)3-6-13-8/h4-5,7-8H,2-3,6,10H2,1H3/t7-,8-/m0/s1

InChI Key

PQVKUXJEKKIHHU-YUMQZZPRSA-N

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCO2)N

Canonical SMILES

CCN1C=CN=C1C2C(CCO2)N

Origin of Product

United States

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